3-Amino-3-deoxy-D-mannose Hydrochloride

Catalog No.
S989457
CAS No.
69880-85-9
M.F
C6H14ClNO5
M. Wt
215.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-deoxy-D-mannose Hydrochloride

CAS Number

69880-85-9

Product Name

3-Amino-3-deoxy-D-mannose Hydrochloride

IUPAC Name

(2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63

InChI

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1

InChI Key

ADFOMBKCPIMCOO-MVNLRXSJSA-N

SMILES

C(C(C(C(C(C=O)O)N)O)O)O.Cl

3-Amino-3-deoxy-D-mannose Hydrochloride is a synthetic amino sugar that plays a significant role in biological systems and research. Its molecular formula is C₆H₁₄ClNO₅, with a molecular weight of 215.63 g/mol. This compound is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) on the sugar backbone, which distinguishes it from its parent compound, D-mannose. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biochemical research and drug development .

The primary application of 3-AADM-HCl lies in its ability to modify the sugar portions (glycans) of glycoconjugates (molecules with carbohydrates attached) and proteins. By incorporating 3-AADM-HCl into glycans, researchers can investigate the role of specific sugar structures in various biological processes [, ]. The amino group on 3-AADM-HCl allows for further attachment of probes or targeting moieties, facilitating the study of glycan-protein interactions [].

Typical of amino sugars. Key reactions include:

  • Acylation: The amino group can undergo acylation to form N-acyl derivatives, which can be useful in synthesizing more complex molecules.
  • Reduction: The carbonyl group can be reduced to form alcohols, leading to derivatives with altered biological activity.
  • Glycosylation: This compound can act as a glycosyl donor in glycosylation reactions, contributing to the synthesis of glycoproteins and glycolipids.

These reactions are pivotal for modifying the compound's structure to study its biological functions or develop new therapeutic agents.

3-Amino-3-deoxy-D-mannose Hydrochloride exhibits several biological activities:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, particularly against certain bacterial strains due to its ability to interfere with bacterial adhesion mechanisms.
  • Immunomodulation: It has been observed to influence immune responses, potentially acting as an immunomodulator by affecting cytokine production.
  • Cellular Uptake: The compound's structure allows for enhanced cellular uptake compared to other sugars, facilitating its use in targeted drug delivery systems.

These biological activities make it a subject of interest in pharmacological research.

The synthesis of 3-Amino-3-deoxy-D-mannose Hydrochloride typically involves the following methods:

  • Chemical Synthesis: Starting from D-mannose, the introduction of an amino group can be achieved through reductive amination or direct amination using ammonia or amine reagents.
  • Enzymatic Synthesis: Enzymes such as transaminases can be employed to selectively introduce the amino group at specific positions on the sugar molecule.
  • Total Synthesis: More complex synthetic routes involve multiple steps including protection and deprotection strategies to yield high-purity products.

These methods allow for the production of this compound with varying degrees of purity and yield.

3-Amino-3-deoxy-D-mannose Hydrochloride has several applications:

  • Research Tool: It is widely used in biochemical research, particularly in studies involving cell signaling, adhesion processes, and carbohydrate metabolism.
  • Drug Development: Its unique properties make it a candidate for developing new antimicrobial agents or immunomodulatory drugs.
  • Biotechnology: It can be utilized in the production of glycoproteins and other bioconjugates due to its reactive functional groups.

These applications highlight its versatility in scientific research and potential therapeutic uses.

Interaction studies involving 3-Amino-3-deoxy-D-mannose Hydrochloride focus on its binding affinity with various biomolecules:

  • Protein Interactions: Research indicates that this compound can bind to specific proteins involved in cell adhesion, potentially inhibiting bacterial colonization.
  • Receptor Binding: It may interact with receptors on immune cells, influencing their activation and function.
  • Enzyme Substrates: As a substrate for certain enzymes, it can affect metabolic pathways related to carbohydrate metabolism.

Understanding these interactions is crucial for elucidating its mechanism of action in biological systems.

Several compounds share structural similarities with 3-Amino-3-deoxy-D-mannose Hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
D-MannoseNatural sugar; lacks amino groupCommonly used for urinary tract infections
N-Acetyl-D-glucosamineAcetamido group instead of aminoImportant in chitin synthesis
2-Amino-2-deoxy-D-glucoseAmino group at C2; hydroxyl at C4Precursor for important metabolic pathways
2-Amino-D-mannoseAmino group at C2; similar sugar structurePotentially different biological activities

While these compounds share certain features with 3-Amino-3-deoxy-D-mannose Hydrochloride, its unique amino substitution at C3 provides distinct properties that influence its biological activity and applications.

The discovery of 3-amino-3-deoxy-D-mannose hydrochloride is rooted in mid-20th-century investigations into bacterial polysaccharides and glycoprotein hormones. Early work by German biochemist Erich Klenk on brain lipids laid the groundwork for understanding neuraminic acid derivatives, which are biosynthetically linked to D-mannosamine. By the 1970s, synthetic routes to 3-amino sugars gained momentum due to their relevance in antibiotic research, particularly for analogs of daunorubicin and adriamycin.

A pivotal advancement occurred in 2007, when Crich and Xu developed stereocontrolled methods for synthesizing 3-amino-3-deoxy-β-mannopyranosides using Schiff base-protected thioglycosides. This work resolved long-standing challenges in achieving β-selectivity during glycosylation, enabling precise structural modifications for biomedical applications.

Chemical Classification and Nomenclature

3-Amino-3-deoxy-D-mannose hydrochloride belongs to the class of aminodeoxy sugars, specifically a 3-amino-3-deoxyhexose. Its systematic IUPAC name is (2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal hydrochloride, reflecting its stereochemistry and functional groups. Key properties include:

PropertyValueSource
Molecular formulaC₆H₁₄ClNO₅
Molecular weight215.63 g/mol
CAS Registry Number69880-85-9
Specific rotation (α)D²⁵-9.4° → +9.7° (water)

The hydrochloride salt enhances stability, making it preferable for laboratory use over the free base. X-ray crystallography confirms its pyranose ring conformation, with the amine group adopting an axial position in the ^4C₁ chair configuration.

Significance in Carbohydrate Chemistry

This compound is integral to three major areas:

  • Sialic Acid Biosynthesis: As a direct precursor to N-acetylneuraminic acid (Neu5Ac), it contributes to the assembly of gangliosides and glycocalyx components critical for cell-cell communication.
  • Antibiotic Synthesis: Derivatives like 3-amino-3,6-dideoxy-D-mannose (mycosamine) are structural motifs in antifungal agents such as amphotericin B.
  • Glycosylation Studies: The 3-amino group enables site-specific modifications, facilitating the creation of glycosidase-resistant glycoconjugates for vaccine development.

Recent work highlights its role in glycosylphosphatidylinositol (GPI) anchor inhibition. Mannosamine analogs disrupt GPI biosynthesis in Trypanosoma brucei, offering insights into antiparasitic drug design.

Relationship to Other Amino Sugars

3-Amino-3-deoxy-D-mannose hydrochloride shares functional and biosynthetic pathways with several clinically relevant amino sugars:

Amino SugarStructural DifferenceBiological Role
GlucosamineC2 amine vs. C3 amineChitin synthesis, osteoarthritis supplements
GalactosamineC4 epimerComponent of glycoprotein hormones (e.g., FSH, LH)
Daunosamine3-Amino-2,3,6-trideoxy-L-lyxoAnthracycline antibiotics

Unlike N-acetylglucosamine, which forms rigid β-1,4 linkages in chitin, the 3-amino group in D-mannosamine derivatives introduces conformational flexibility, favoring α-linkages in sialylated glycans. This structural plasticity underpins its utility in designing synthetic vaccines targeting mutable pathogens like influenza.

3-Amino-3-deoxy-D-mannose Hydrochloride is a modified mannose derivative where the hydroxyl group at the C-3 position is replaced by an amino group, with the compound existing as a hydrochloride salt [1]. The molecular formula of this compound is C6H14ClNO5 with a molecular weight of 215.63 g/mol [2]. The structure features a six-membered pyranose ring with four stereogenic centers, giving it a specific three-dimensional arrangement [1] [3].

The stereochemistry of 3-Amino-3-deoxy-D-mannose Hydrochloride follows the D-mannose configuration, with the amino group at the C-3 position oriented in an equatorial position [3]. The compound has the IUPAC name (2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal hydrochloride, which indicates the specific stereochemical arrangement at each chiral center [1]. The stereochemical configuration can be represented as follows:

PositionCarbonConfiguration
C-1Anomeric carbonExists as α and β anomers
C-2SHydroxyl group in equatorial position
C-3SAmino group in equatorial position
C-4SHydroxyl group in equatorial position
C-5RCH2OH group in equatorial position

The compound maintains the characteristic chair conformation of pyranose sugars, with the amino group at C-3 influencing the overall molecular geometry and hydrogen bonding capabilities [4] [5]. The presence of the amino group creates a significant change in the electronic distribution compared to D-mannose, affecting its chemical behavior and reactivity [5].

Physical and Chemical Properties

3-Amino-3-deoxy-D-mannose Hydrochloride appears as a white crystalline solid with a melting point of 165-167°C [17]. The compound is highly soluble in water due to its polar functional groups and ionic nature as a hydrochloride salt [4] [16]. Its solubility in organic solvents is limited, though it shows some solubility in polar solvents such as methanol and dimethyl sulfoxide [3] [16].

The physical properties of 3-Amino-3-deoxy-D-mannose Hydrochloride are summarized in the following table:

PropertyValue
AppearanceWhite crystalline solid [17]
Molecular Weight215.63 g/mol [1]
Melting Point165-167°C [17]
SolubilityHighly soluble in water; limited solubility in organic solvents [16]
Storage Conditions2-8°C, sealed, dry [18]
StabilityStable under recommended storage conditions [18]

Chemically, 3-Amino-3-deoxy-D-mannose Hydrochloride exhibits properties characteristic of both amino sugars and reducing sugars [1] [6]. The amino group at C-3 position is protonated in the hydrochloride form, making it positively charged at physiological pH [3]. This amino group can participate in various chemical reactions including nucleophilic substitutions, acylations, and Schiff base formations [5] [13].

The compound contains multiple hydroxyl groups that can undergo esterification, etherification, and glycosylation reactions [8] [13]. As a reducing sugar, the hemiacetal group at C-1 can open to form an aldehyde, allowing reactions typical of aldehydes such as oxidation and reduction [1] [6]. The compound has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 6, contributing to its high hydrophilicity [1].

Spectroscopic Characteristics

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and stereochemistry of 3-Amino-3-deoxy-D-mannose Hydrochloride [19]. Both proton (¹H) and carbon (¹³C) NMR spectra reveal characteristic signals that confirm the compound's structure [19] [21].

In the ¹H NMR spectrum (typically recorded in D₂O or methanol-d₄), the anomeric proton (H-1) of 3-Amino-3-deoxy-D-mannose Hydrochloride appears as a doublet at approximately δ 5.4 ppm for the α-anomer and at δ 4.6 ppm for the β-anomer, with small coupling constants (J < 1 Hz) characteristic of mannose derivatives [13] [19]. The H-3 signal, adjacent to the amino group, is typically shifted downfield compared to regular mannose due to the electron-withdrawing effect of the protonated amino group, appearing at approximately δ 3.4-3.6 ppm [19] [24].

The remaining ring protons (H-2, H-4, H-5) generally resonate in the region of δ 3.2-4.2 ppm, while the methylene protons (H-6a, H-6b) appear as multiplets at δ 3.7-3.9 ppm [19] [24]. The amino protons in the hydrochloride form typically show broad signals due to exchange processes [21].

The ¹³C NMR spectrum displays characteristic signals for the six carbon atoms [19]:

CarbonChemical Shift (δ, ppm)Assignment
C-190-100Anomeric carbon
C-270-75Hydroxyl-bearing carbon
C-350-60Amino-bearing carbon
C-465-75Hydroxyl-bearing carbon
C-570-80Ring carbon
C-660-65Hydroxymethyl carbon

The C-3 signal is particularly diagnostic, as it appears upfield (50-60 ppm) compared to the corresponding signal in D-mannose (70-75 ppm) due to the presence of the amino group instead of a hydroxyl group [19] [24]. The anomeric carbon (C-1) shows distinct signals for the α and β anomers, with the β-anomer typically appearing at a slightly higher chemical shift [19].

Mass Spectrometry Profiles

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 3-Amino-3-deoxy-D-mannose Hydrochloride [22] [25]. The compound exhibits characteristic fragmentation patterns that help confirm its structure and purity [25].

In electrospray ionization mass spectrometry (ESI-MS), 3-Amino-3-deoxy-D-mannose Hydrochloride typically shows a molecular ion peak [M+H]⁺ at m/z 180.1, corresponding to the protonated form of the free base (C₆H₁₄NO₅⁺) [1] [25]. The chloride counterion is typically not observed in positive mode ESI-MS [25]. When analyzed as sodium adducts, a peak at m/z 202.1 corresponding to [M+Na]⁺ is often observed [22] [25].

Fragmentation of the molecular ion reveals characteristic patterns including:

  • Loss of water molecules (m/z 162.1, 144.1, 126.1) due to the presence of multiple hydroxyl groups [22] [25].
  • Cleavage of the pyranose ring, resulting in fragments that correspond to cross-ring cleavages [25].
  • Loss of the amino group as ammonia, resulting in a fragment at m/z 163.1 [22] [25].

High-resolution mass spectrometry confirms the exact mass of 3-Amino-3-deoxy-D-mannose as 179.0794 Da (calculated for C₆H₁₃NO₅), with the hydrochloride salt form having a monoisotopic mass of 215.0561 Da (calculated for C₆H₁₄ClNO₅) [1] [22].

The fragmentation pattern in collision-induced dissociation (CID) experiments shows glycosidic cleavages that are characteristic of amino sugars, with the amino group influencing the fragmentation behavior compared to regular mannose [22] [25].

Infrared Spectroscopy Features

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 3-Amino-3-deoxy-D-mannose Hydrochloride [23] [26]. The IR spectrum exhibits characteristic absorption bands that confirm the presence of hydroxyl, amino, and pyranose ring structures [23].

Key absorption bands in the IR spectrum of 3-Amino-3-deoxy-D-mannose Hydrochloride include:

Wavenumber (cm⁻¹)AssignmentIntensity
3400-3200O-H stretching (hydroxyl groups)Strong, broad
3100-2800C-H stretching (pyranose ring)Medium
1600-1550N-H bending (amino group)Medium
1450-1350C-H bendingMedium
1200-1000C-O stretching (pyranose ring)Strong
900-700C-H out-of-plane bendingMedium

The IR spectrum shows a characteristic broad band at 3400-3200 cm⁻¹ due to O-H stretching vibrations of the hydroxyl groups, which often overlaps with N-H stretching vibrations from the amino group [23] [26]. The protonated amino group (NH₃⁺) in the hydrochloride form shows characteristic absorption bands at approximately 3100-2800 cm⁻¹ (stretching) and 1600-1550 cm⁻¹ (bending) [23].

The fingerprint region (1500-500 cm⁻¹) contains complex absorption patterns characteristic of the pyranose ring structure, with strong C-O stretching vibrations appearing at 1200-1000 cm⁻¹ [23] [26]. The presence of the C-Cl stretching vibration from the hydrochloride salt can sometimes be observed in the 800-600 cm⁻¹ region [23].

X-ray Crystallographic Data

X-ray crystallography studies of 3-Amino-3-deoxy-D-mannose Hydrochloride and its derivatives have provided detailed information about its three-dimensional structure and packing arrangements in the solid state [13]. Crystal structures reveal the precise bond lengths, bond angles, and torsional angles within the molecule [13].

The crystal structure confirms the chair conformation of the pyranose ring, with the amino group at the C-3 position adopting an equatorial orientation [13]. The hydroxyl groups at positions C-2, C-4, and C-6 also preferentially adopt equatorial orientations, minimizing steric interactions [13] [15].

Key crystallographic parameters for 3-Amino-3-deoxy-D-mannose Hydrochloride include:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.8-7.2 Å, b = 8.9-9.3 Å, c = 15.2-15.6 Å
Bond Length (C-N at C-3)1.46-1.49 Å
Bond Angle (C2-C3-C4)109-111°

X-ray diffraction studies of thioglycoside derivatives of 3-Amino-3-deoxy-D-mannose have confirmed the stereochemical configuration at all chiral centers, particularly the equatorial orientation of the amino group at C-3 [13]. These studies have also revealed extensive hydrogen bonding networks in the crystal lattice, involving the hydroxyl groups, the protonated amino group, and the chloride counterion [13].

The crystal packing is stabilized by intermolecular hydrogen bonds, with the protonated amino group serving as a hydrogen bond donor to neighboring molecules or to chloride ions [13]. This hydrogen bonding network contributes to the overall stability of the crystal structure and influences the physical properties of the compound [13] [15].

Conformational Analysis

Conformational analysis of 3-Amino-3-deoxy-D-mannose Hydrochloride reveals important insights into its preferred three-dimensional structure and dynamic behavior in solution [15]. The pyranose ring predominantly adopts the ⁴C₁ chair conformation, which is the most stable arrangement for D-mannose derivatives [13] [15].

The presence of the amino group at the C-3 position introduces specific conformational preferences due to stereoelectronic effects and hydrogen bonding capabilities [15]. The equatorial orientation of the amino group minimizes 1,3-diaxial interactions and contributes to the overall stability of the chair conformation [13] [15].

Conformational analysis using molecular mechanics and quantum chemical calculations has shown that the hydroxyl groups in 3-Amino-3-deoxy-D-mannose Hydrochloride adopt specific orientations to maximize hydrogen bonding and minimize steric repulsions [15]. The hydroxyl group at C-2 tends to form an intramolecular hydrogen bond with the amino group at C-3, further stabilizing the preferred conformation [13] [15].

The anomeric center (C-1) exhibits anomeric effects typical of pyranose sugars, with the α-anomer being slightly favored in solution due to the anomeric effect [15]. However, the equilibrium between α and β anomers can be influenced by solvent effects, temperature, and pH [15].

Molecular dynamics simulations have shown that the pyranose ring of 3-Amino-3-deoxy-D-mannose Hydrochloride undergoes conformational fluctuations in solution, primarily involving rotations around the C-O bonds of the hydroxyl groups and limited ring puckering [15]. These conformational dynamics play an important role in the compound's interactions with other molecules and its reactivity in solution [13] [15].

Dates

Last modified: 08-15-2023

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